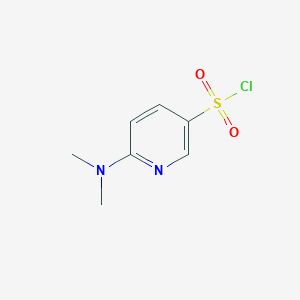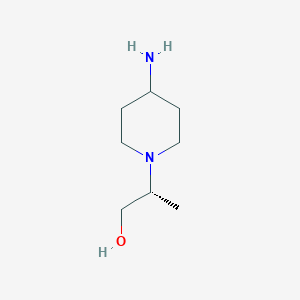
Cloruro de 6-(Dimetilamino)piridina-3-sulfonilo
Descripción general
Descripción
6-(Dimethylamino)pyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C7H9ClN2O2S and its molecular weight is 220.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Dimethylamino)pyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylamino)pyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Agente de Derivatización para Mejorar la Sensibilidad de los Metabolitos El cloruro de piridina-3-sulfonilo se utiliza como agente de derivatización para mejorar la sensibilidad de los metabolitos. Esta aplicación es crucial en la detección y cuantificación de diversas sustancias en muestras biológicas. Por ejemplo, ayuda en el análisis de isoformas del citocromo P450 en medios acuosos, estrógenos esteroideos en fluidos biológicos y bisfenoles en bebidas, facilitando su determinación mediante cromatografía líquida de alta resolución acoplada a espectrometría de masas en tándem (HPLC-MS/MS) .
2. Evaluación de Biomarcadores para Riesgos de Cáncer y Enfermedades Metabólicas El compuesto desempeña un papel importante en la evaluación de los metabolitos de estrógeno, que son biomarcadores clave para evaluar los riesgos de cáncer y las enfermedades metabólicas. Su uso es particularmente importante debido a los bajos niveles fisiológicos de estos metabolitos, lo que requiere un método sensible y preciso para su cuantificación .
Procesos de Producción Industrial
El cloruro de piridina-3-sulfonilo está involucrado en métodos de producción industrial que están diseñados para ser fácilmente aplicables, reducir la formación de subproductos y mejorar la eficiencia general .
Síntesis de Compuestos Biológicamente Activos
Sirve como sintón en la síntesis de nuevos cloruros de piridina-3-sulfonilo, que son precursores para preparar ácidos sulfónicos N-sustituidos y sulfonamidas. Estos compuestos se exploran por sus posibles actividades biológicas .
Mecanismo De Acción
Target of Action
It is known to be used as a derivatization agent in high-performance liquid chromatography (hplc) to enhance the sensitivity of metabolites formed during the incubation of cytochrome p450 isoforms .
Mode of Action
6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with its targets by acting as a derivatization agent. It enhances the sensitivity of metabolites during their incubation in an aqueous medium
Biochemical Pathways
It is used to enhance the sensitivity of metabolites in the cytochrome p450 pathway .
Result of Action
It is known to enhance the sensitivity of metabolites during their incubation in an aqueous medium .
Action Environment
The action of 6-(Dimethylamino)pyridine-3-sulfonyl chloride can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.
Análisis Bioquímico
Biochemical Properties
6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with various biomolecules in biochemical reactions. It is used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . The nature of these interactions is primarily due to the high proton affinity of the compound .
Cellular Effects
It is known that the compound plays a role in enhancing the sensitivity of metabolites, which can influence cell function .
Molecular Mechanism
The molecular mechanism of action of 6-(Dimethylamino)pyridine-3-sulfonyl chloride involves its role as a derivatization agent. It enhances the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may have an impact on cellular function over time.
Metabolic Pathways
It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may interact with enzymes or cofactors in metabolic pathways.
Propiedades
IUPAC Name |
6-(dimethylamino)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDYLKBLYZSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B1526986.png)



![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)






